molecular formula C22H19N3O4S B11339276 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide

Cat. No.: B11339276
M. Wt: 421.5 g/mol
InChI Key: ZUKNGDRXCXRVCI-UHFFFAOYSA-N
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Description

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide is a complex organic compound that features a combination of indole, thiophene, and nitrophenoxy groups

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C22H19N3O4S/c1-24(21(26)14-29-19-10-5-4-9-18(19)25(27)28)22(20-11-6-12-30-20)16-13-23-17-8-3-2-7-15(16)17/h2-13,22-23H,14H2,1H3

InChI Key

ZUKNGDRXCXRVCI-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile under base-catalyzed conditions to form an intermediate, which is then further reacted with 2-nitrophenoxyacetic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties may interact with biological receptors or enzymes, modulating their activity. The nitrophenoxy group could contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(1-Methyl-indol-3-yl)propionamide

Uniqueness

N-[(1H-Indol-3-yl)(thiophen-2-yl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide is unique due to the combination of indole, thiophene, and nitrophenoxy groups in its structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other similar compounds .

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